(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BN2O3. This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making boronic acids valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling reactions.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine structure and have various biomedical applications.
Uniqueness
(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its isopropyl and methoxy groups provide steric and electronic effects that influence its behavior in synthetic applications .
Properties
Molecular Formula |
C11H15BN2O3 |
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Molecular Weight |
234.06 g/mol |
IUPAC Name |
(7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c1-7(2)11-10(12(15)16)8-5-4-6-9(17-3)14(8)13-11/h4-7,15-16H,1-3H3 |
InChI Key |
DUEQOKJCUHTVNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(N2N=C1C(C)C)OC)(O)O |
Origin of Product |
United States |
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